

An In-depth Technical Guide to the Chemical Properties of (2E)-Tetradecenedioyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E)-tetradecenedioyl-CoA

Cat. No.: B15549553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Tetradecenedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that plays a role in fatty acid metabolism. As an activated form of (2E)-tetradecenedioic acid, it is an intermediate in the metabolic pathways that handle dicarboxylic acids, which can be formed through the ω -oxidation of monocarboxylic fatty acids. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **(2E)-tetradecenedioyl-CoA**, outlines relevant experimental protocols for its study, and visualizes its metabolic context. Due to the limited availability of direct experimental data for this specific molecule, some information presented is based on the established properties of structurally related compounds, such as saturated dicarboxylic acyl-CoAs and unsaturated monocarboxylic acyl-CoAs.

Chemical Properties

(2E)-Tetradecenedioyl-CoA is a long-chain dicarboxylic acid activated at one of its carboxyl groups by a thioester bond with coenzyme A. The presence of the trans double bond at the C2 position, the two carboxylic acid functionalities, and the complex coenzyme A moiety govern its chemical behavior, including its solubility, acidity, and stability.

Physicochemical Properties

Quantitative experimental data for **(2E)-tetradecenedioyl-CoA** is not readily available in the literature. The following table summarizes predicted and extrapolated physicochemical properties based on the general characteristics of long-chain dicarboxylic acids and acyl-CoA compounds.[\[1\]](#)[\[2\]](#)

Property	Predicted Value/Characteristic	Notes
Molecular Formula	C ₃₅ H ₅₈ N ₇ O ₁₈ P ₃ S	Derived from the structure.
Molecular Weight	993.86 g/mol	Calculated based on the molecular formula.
Physical State	Likely a crystalline solid	Long-chain dicarboxylic acids are typically solids at room temperature. [1]
Solubility	Soluble in water and polar organic solvents.	The presence of the highly polar coenzyme A moiety and the second carboxyl group enhances water solubility compared to its monocarboxylic acid counterpart. Lower members of the dicarboxylic acid series are water-soluble. [1]
pKa	Two pKa values are expected.	The inductive effect of one carboxyl group increases the acidity of the other, resulting in a lower first pKa compared to a monocarboxylic acid of similar chain length. The second pKa is generally higher. [3]
Stability	The thioester bond is susceptible to hydrolysis, especially at alkaline pH. The molecule is also prone to oxidation at the double bond.	Acyl-CoA thioesters are high-energy compounds and are thus reactive. [4] [5]

Spectroscopic Data

Specific spectroscopic data for **(2E)-tetradecenedioyl-CoA** is not published. However, based on the known spectra of similar molecules, the following characteristic signals can be predicted.

1.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum of **(2E)-tetradecenedioyl-CoA** in a suitable solvent like D₂O would be expected to show characteristic signals for the protons of the fatty acid chain, the coenzyme A moiety, and the vinyl protons of the trans double bond.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Vinyl Protons (-CH=CH-)	6.0 - 7.5	Doublet of doublets
α -Methylene Protons (-CH ₂ -CO-SCoA)	~2.5	Triplet
β -Methylene Protons (-CH ₂ -CH=)	~2.2	Multiplet
Terminal Methyl Protons of CoA	~0.8-1.0	Singlets
Adenine Proton of CoA	~8.0-8.5	Singlets

1.2.2. Mass Spectrometry

In mass spectrometry, **(2E)-tetradecenedioyl-CoA** would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the coenzyme A moiety and characteristic cleavages of the dicarboxylic acid chain. Derivatization of the free carboxyl group may be necessary for certain types of mass spectrometry analysis to improve volatility and ionization.[6][7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(2E)-tetradecenedioyl-CoA** are not readily available. The following sections outline general methodologies that can be

adapted for its study based on established procedures for similar molecules.

Synthesis of (2E)-Tetradecenedioyl-CoA

2.1.1. Enzymatic Synthesis

A common method for the synthesis of acyl-CoA esters is through enzymatic catalysis using an acyl-CoA synthetase.[\[9\]](#)[\[10\]](#)

- Principle: An acyl-CoA synthetase catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A. For a dicarboxylic acid, the reaction would likely occur at one of the carboxyl groups.
- Reaction: (2E)-Tetradecenedioic acid + CoA + ATP → **(2E)-Tetradecenedioyl-CoA** + AMP + PPi
- Procedure Outline:
 - Incubate (2E)-tetradecenedioic acid with coenzyme A, ATP, and a suitable acyl-CoA synthetase (e.g., from *Pseudomonas* species) in a buffered solution (e.g., Tris-HCl, pH 7.5) containing Mg²⁺.
 - Monitor the reaction progress by measuring the disappearance of free CoA or the formation of the product using HPLC.
 - Purify the resulting **(2E)-tetradecenedioyl-CoA** using reverse-phase HPLC.

2.1.2. Chemical Synthesis

Chemical synthesis offers an alternative to enzymatic methods.[\[11\]](#)[\[12\]](#)

- Principle: Activation of one of the carboxylic acid groups of (2E)-tetradecenedioic acid, followed by reaction with coenzyme A.
- Procedure Outline:
 - Protect one of the carboxyl groups of (2E)-tetradecenedioic acid.

- Activate the unprotected carboxyl group using a suitable activating agent (e.g., N,N'-carbonyldiimidazole).
- React the activated intermediate with coenzyme A in an appropriate solvent system.
- Deprotect the second carboxyl group.
- Purify the final product using chromatographic techniques.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of acyl-CoA esters.[\[13\]](#)[\[14\]](#)

- Principle: Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Detection: Detection is commonly performed by monitoring the UV absorbance of the adenine ring of coenzyme A at approximately 260 nm.
- Quantification: Quantification can be achieved by comparing the peak area of the sample to that of a known standard.

2.2.2. Mass Spectrometry (MS)

LC-MS/MS is a powerful technique for the sensitive and specific detection and quantification of acyl-CoAs.[\[15\]](#)

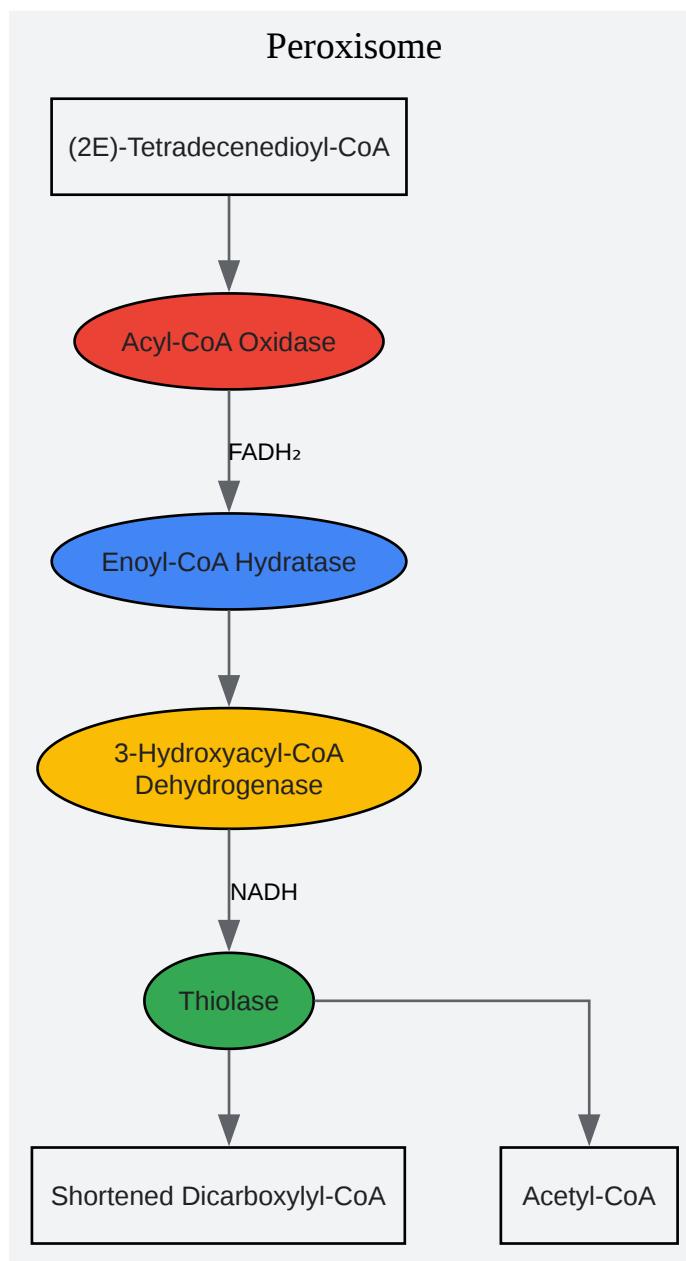
- Principle: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity.
- Sample Preparation: Extraction from biological matrices often involves solid-phase extraction to remove interfering substances.

Metabolic and Signaling Pathways

(2E)-Tetradecenedioyl-CoA is an intermediate in the metabolism of dicarboxylic acids. These are formed from monocarboxylic fatty acids via ω -oxidation and are subsequently degraded through β -oxidation, primarily in peroxisomes and to a lesser extent in mitochondria.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Formation of Dicarboxylic Acyl-CoAs

The initial step in the metabolism of dicarboxylic acids is their activation to the corresponding CoA thioesters.



[Click to download full resolution via product page](#)

Caption: Formation of Dicarboxylyl-CoA from Monocarboxylic Fatty Acids.

Peroxisomal β -Oxidation of Unsaturated Dicarboxylic Acyl-CoAs

The β -oxidation of unsaturated dicarboxylic acyl-CoAs in peroxisomes involves a series of enzymatic reactions that shorten the carbon chain.

[Click to download full resolution via product page](#)

Caption: Peroxisomal β -Oxidation of Unsaturated Dicarboxylyl-CoA.

Conclusion

(2E)-Tetradecenedioyl-CoA is a key intermediate in the metabolism of dicarboxylic acids. While direct experimental data on its chemical properties are limited, its behavior can be inferred from related compounds. The methodologies for its synthesis and analysis are based

on established protocols for other acyl-CoA esters. Further research is needed to fully characterize this molecule and elucidate its specific roles in cellular metabolism and signaling, which could be of interest to researchers in the fields of biochemistry, metabolic disorders, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tutorsglobe.com [tutorsglobe.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats. | Semantic Scholar [semanticscholar.org]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of (2E)-Tetradecenedioyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549553#chemical-properties-of-2e-tetradecenedioyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com